2-(Ethylamino)-1-(4-fluorophenyl)ethan-1-one
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Overview
Description
2-(Ethylamino)-1-(4-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of an ethylamino group attached to the ethanone backbone, with a fluorophenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 4-fluoroacetophenone with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-fluoroacetophenone and ethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Procedure: The 4-fluoroacetophenone is dissolved in the solvent, and ethylamine is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-1-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 2-(ethylamino)-1-(4-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenethylamines depending on the substituent introduced.
Scientific Research Applications
2-(Ethylamino)-1-(4-fluorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Ethylamino)-1-(4-fluorophenyl)ethan-1-one can be compared with other phenethylamines, such as:
2-(Methylamino)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.
2-(Ethylamino)-1-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
2-(Ethylamino)-1-(4-bromophenyl)ethan-1-one: Similar structure but with a bromine atom instead of a fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920803-95-8 |
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Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(ethylamino)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H12FNO/c1-2-12-7-10(13)8-3-5-9(11)6-4-8/h3-6,12H,2,7H2,1H3 |
InChI Key |
KSIOQAICUJCYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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